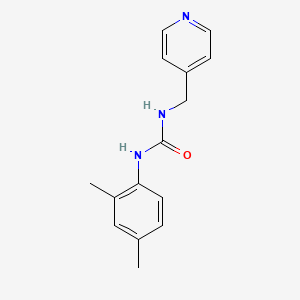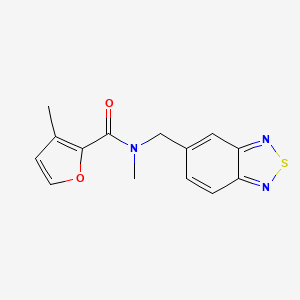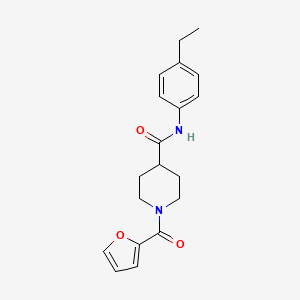
N-(2,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea, commonly known as DPMU, is a chemical compound that has been extensively studied for its various applications in scientific research. DPMU is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
作用机制
The mechanism of action of DPMU is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. DPMU has been shown to inhibit the activity of enzymes such as protein kinase C and glycogen synthase kinase 3, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
DPMU has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPMU inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. Additionally, DPMU has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using DPMU in lab experiments is its versatility as a reagent in organic synthesis. Additionally, DPMU has been shown to have a relatively low toxicity profile, making it a safe compound to use in laboratory experiments. However, one limitation of using DPMU is its limited solubility in water, which can make it difficult to use in aqueous solutions.
未来方向
There are several future directions for research involving DPMU. One potential direction is to explore the use of DPMU in the synthesis of novel bioactive molecules with potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of DPMU and its effects on various biological processes. Finally, there is a need for more studies to explore the potential toxicity of DPMU and its safety profile in various settings.
合成方法
The synthesis of DPMU can be achieved through a variety of methods, including the reaction of 2,4-dimethylphenyl isocyanate with 4-pyridinylmethylamine, or through the reaction of 2,4-dimethylphenyl isocyanate with 4-pyridinylmethanol in the presence of a base such as triethylamine.
科学研究应用
DPMU has been widely used in scientific research for a variety of applications. One of the main applications of DPMU is as a reagent in organic synthesis, where it is used to form urea derivatives. Additionally, DPMU has been used in the synthesis of bioactive molecules, such as antitumor agents.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-3-4-14(12(2)9-11)18-15(19)17-10-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJHGVLSRNXBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine](/img/structure/B5481774.png)
![2-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5481789.png)
![2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine](/img/structure/B5481792.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5481795.png)
![2-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5481801.png)
![1-{2-[(4-nitrophenyl)sulfonyl]benzoyl}pyrrolidine](/img/structure/B5481803.png)
![methyl {[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5481816.png)
![5-amino-3-{1-cyano-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5481817.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B5481821.png)
![1-[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5481837.png)
![3-methyl-8-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5481839.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5481840.png)